molecular formula C17H23N3O3 B2384043 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea CAS No. 1787880-86-7

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2384043
CAS No.: 1787880-86-7
M. Wt: 317.389
InChI Key: ALGOMRPWSWDOJU-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 3-hydroxypropyl chain substituted with a 1-methylpyrrole moiety and a 2-phenoxyethyl group.

Properties

IUPAC Name

1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-(2-phenoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-20-12-5-8-15(20)16(21)9-10-18-17(22)19-11-13-23-14-6-3-2-4-7-14/h2-8,12,16,21H,9-11,13H2,1H3,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGOMRPWSWDOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)NCCOC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Attachment of the hydroxypropyl chain: This step might involve the reaction of the pyrrole with a suitable alkylating agent.

    Formation of the urea linkage: This can be done by reacting an isocyanate with an amine.

    Attachment of the phenoxyethyl group: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The urea group can be reduced to amines.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ureas.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for various therapeutic areas.

    Materials Science: As a building block for the synthesis of polymers and advanced materials.

    Biology: As a probe for studying biological processes.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Heterocyclic Substituents

describes urea analogs such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) . These compounds share the urea backbone but differ in substituents:

  • Target compound: Pyrrole (aromatic N-heterocycle) and phenoxyethyl groups.
  • Compounds 9a/9b: Pyrazole (non-aromatic N-heterocycle) and phenyl groups.
Property Target Compound (Hypothetical) Compound 9a Compound 9b
Molecular Weight ~349 g/mol (calculated) 284.34 g/mol 284.34 g/mol
Melting Point Not reported 142–144°C 135–137°C
Key Functional Groups Pyrrole, phenoxyethyl Pyrazole, phenyl Pyrazole, phenyl

Antifungal Urea-Thiadiazole Hybrids

highlights urea-thiadiazole hybrids (e.g., 8d–8g ) designed as fluconazole analogs. These compounds feature a 1,3,4-thiadiazole core linked to urea and triazole groups.

Property Target Compound Compound 8d Compound 8e
Heterocyclic Core None (linear urea) Thiadiazole Thiadiazole
Bioactivity Not reported Antifungal Antifungal
Melting Point Not reported 155–160°C 145–150°C

Unlike these hybrids, the target compound lacks a thiadiazole or triazole ring, which are critical for antifungal activity in fluconazole derivatives.

Triazolinone Derivatives with Phenoxyethyl Groups

describes 1-[3-[4-(m-Chlorophenyl)-1-piperazinyl]propyl]-3-ethyl-4-(2-phenoxyethyl)-2-1,2,4-triazolin-5-one monohydrochloride, a triazolinone derivative with a phenoxyethyl substituent.

Property Target Compound Compound
Core Structure Urea Triazolinone
Ionization Neutral Hydrochloride salt
Functional Groups Phenoxyethyl, pyrrole Phenoxyethyl, piperazine

The hydrochloride salt in ’s compound enhances solubility, a feature absent in the neutral target compound. The triazolinone core may offer metabolic stability compared to urea, which is prone to hydrolysis .

Key Research Findings and Implications

Structural Flexibility: The target compound’s pyrrole-phenoxyethyl combination is unique among urea derivatives. Its lack of a thiadiazole or triazole core (cf.

Solubility Considerations : Unlike the hydrochloride salt in , the target compound’s neutral form may require formulation adjustments for bioavailability.

Synthetic Feasibility : Analogous compounds in and were synthesized with moderate yields (56–70%), suggesting feasible routes for scaling up the target compound.

Biological Activity

The compound 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(2-phenoxyethyl)urea is a synthetic organic molecule that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure

The compound consists of a urea functional group linked to a hydroxypropyl chain and a pyrrole ring, as well as a phenoxyethyl substituent. This unique structure contributes to its biological activity.

Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₃
Molecular Weight329.4 g/mol
CAS Number1795305-43-9
  • Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in critical biochemical pathways. For instance, it has been observed to interact with histone deacetylases (HDACs), which play a significant role in regulating gene expression and are targets in cancer therapy.
  • Receptor Interaction : It may bind to various cellular receptors, modulating signal transduction pathways that influence cell proliferation and apoptosis.
  • Antifungal Activity : Preliminary studies suggest that similar compounds exhibit antifungal properties, potentially making them candidates for treating fungal infections .

Therapeutic Applications

  • Cancer Treatment : Due to its HDAC inhibitory activity, the compound shows promise in cancer therapy by promoting cell cycle arrest and apoptosis in cancer cells.
  • Neurodegenerative Diseases : Its ability to modulate gene expression may have implications for treating neurodegenerative conditions where HDACs are implicated .
  • Antifungal Agent : The compound's structural analogs have demonstrated antifungal activity against various pathogens, suggesting potential applications in treating dermatophyte infections .

Study on HDAC Inhibition

A study conducted on related compounds demonstrated potent HDAC inhibition, leading to reduced tumor growth in xenograft models. The compounds tested showed IC50 values in the nanomolar range, indicating strong efficacy against cancer cell lines .

Antifungal Activity Evaluation

In vitro studies evaluated the antifungal activity of derivatives of this compound against common dermatophytes. Results indicated significant inhibition at concentrations as low as 0.5 µg/ml, showcasing the potential for therapeutic use in antifungal formulations .

Pharmacokinetics

The pharmacokinetic profile of similar urea derivatives suggests favorable absorption and bioavailability, with metabolic pathways involving cytochrome P450 enzymes being predominant. This information is crucial for understanding the compound's therapeutic window and safety profile .

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) can improve yields of heterocyclic intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of urea intermediates, while lower temperatures reduce side reactions .
  • Yield Monitoring : LC-MS or TLC tracking of intermediates to identify bottlenecks (e.g., incomplete coupling) .

How can structural characterization of this compound be rigorously validated, and what analytical techniques are most reliable?

Basic Research Question
Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Key signals include the urea NH protons (δ 6.5–7.5 ppm, broad) and pyrrole aromatic protons (δ 6.0–7.0 ppm). Integration ratios confirm substituent stoichiometry .
    • 13C NMR : Carbonyl (C=O) signals at ~155–160 ppm and aromatic carbons (100–140 ppm) validate the urea and heterocyclic groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected for C₁₈H₂₃N₃O₃: 338.17 g/mol) with <2 ppm error .
  • Infrared (IR) Spectroscopy : Urea C=O stretch at ~1640–1680 cm⁻¹ and hydroxyl (O-H) stretch at ~3200–3500 cm⁻¹ .

Validation : Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

What strategies are effective for structure-activity relationship (SAR) studies of this urea derivative?

Advanced Research Question
Methodological Answer :

  • Substituent Variation :
    • Pyrrole Modifications : Replace 1-methylpyrrole with bulkier groups (e.g., 1-ethyl) to assess steric effects on target binding .
    • Phenoxyethyl Chain Alteration : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity and metabolic stability .
  • Biological Assays :
    • Enzyme Inhibition : Test against kinases or phosphatases using fluorescence polarization assays. Compare IC₅₀ values of analogs .
    • Cellular Uptake : Radiolabel the compound (e.g., ¹⁴C) to quantify permeability in Caco-2 cell monolayers .

Q. Data Interpretation :

  • QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural changes with activity trends .

What mechanistic hypotheses explain the compound’s reported anti-inflammatory activity, and how can they be tested?

Advanced Research Question
Methodological Answer :

  • Target Identification :
    • Molecular Docking : Screen against COX-2 or NF-κB using AutoDock Vina. Prioritize binding poses with ∆G < -8 kcal/mol .
    • Pull-Down Assays : Immobilize the compound on sepharose beads to isolate binding proteins from macrophage lysates .
  • Pathway Analysis :
    • qPCR/Western Blot : Measure TNF-α, IL-6, and COX-2 levels in LPS-stimulated RAW264.7 cells treated with the compound .

Contradiction Resolution :
If conflicting activity data arise, compare assay conditions (e.g., serum concentration, cell type) and compound purity (validate via HPLC) .

How can experimental design principles minimize trial-and-error in optimizing reaction conditions?

Advanced Research Question
Methodological Answer :

  • Factorial Design : Use a 2³ factorial matrix to test variables:

    FactorLow (-1)High (+1)
    Temperature25°C60°C
    SolventDCMDMF
    Catalyst Loading0.1 eq0.3 eq
    Analyze yield data to identify significant interactions (e.g., solvent-catalyst synergy) .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., time vs. yield) to predict optimal conditions .

How should researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Question
Methodological Answer :

  • Source Analysis : Compare purity levels (e.g., 95% vs. 99%) and storage conditions (e.g., desiccated vs. ambient) across studies .
  • Assay Standardization :
    • Positive Controls : Include reference inhibitors (e.g., indomethacin for COX-2) to calibrate activity .
    • Dose-Response Curves : Generate EC₅₀ values across multiple replicates to assess reproducibility .
  • Structural Confirmation : Re-characterize batches via NMR to rule out degradation or isomerization .

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